![molecular formula C12H13BrOS B13253452 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13253452.png)
3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound with the molecular formula C12H13BrOS It is characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 2-bromothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can participate in halogen bonding, while the sulfanyl group can form thiol-based interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(3-Bromophenyl)carbamoyl]methylsulfanylacetic acid
- 4-Bromo-2-fluorophenylmethylsulfanylacetic acid
- 4-Carbamoyl-2-nitrophenylsulfanylacetic acid
Uniqueness
3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one is unique due to its combination of a bromophenyl group, a sulfanyl group, and a cyclopentanone ring. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
特性
分子式 |
C12H13BrOS |
|---|---|
分子量 |
285.20 g/mol |
IUPAC名 |
3-(2-bromophenyl)sulfanyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H13BrOS/c1-8-10(14)6-7-11(8)15-12-5-3-2-4-9(12)13/h2-5,8,11H,6-7H2,1H3 |
InChIキー |
JTMPGQGPBHAXQN-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCC1=O)SC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


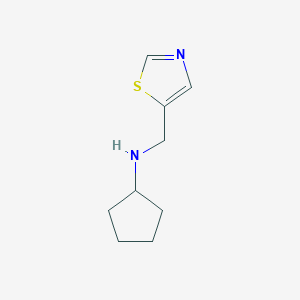
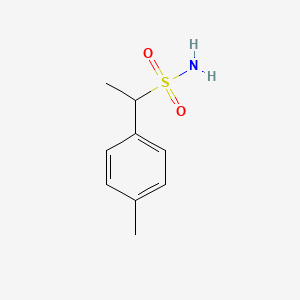
![Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B13253402.png)
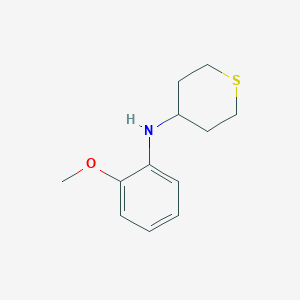

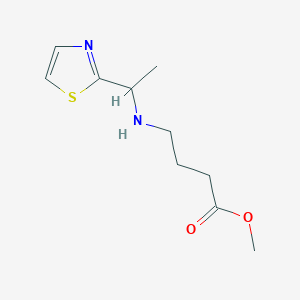
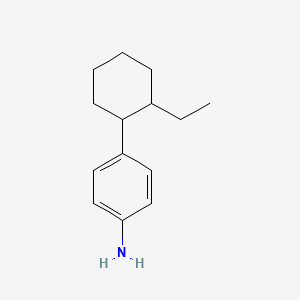

![N-[2-(Methylsulfanyl)phenyl]thian-3-amine](/img/structure/B13253436.png)
![2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253460.png)
![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+](/img/structure/B13253470.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine](/img/structure/B13253478.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13253492.png)
